2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hydrochloride is a deuterated derivative of dopamine, which is a crucial neurotransmitter in the brain. This compound is notable for its structural similarity to dopamine, differing primarily in the isotopic labeling of the amine group. As a hydrochloride salt, it is typically used in research settings, particularly in studies involving neurotransmitter dynamics and receptor interactions.
The compound is synthesized from precursors that include phenylalanine and tyrosine, which are common amino acids involved in the biosynthesis of catecholamines. The presence of deuterium (D) isotopes enhances its utility in various analytical techniques, such as mass spectrometry.
2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hydrochloride belongs to the class of organic compounds known as phenethylamines and catecholamines. These compounds are characterized by their aromatic ring structure and an amine group, which are critical for their biological activity.
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hydrochloride typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and pH to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are often employed to verify the structure and purity of the synthesized compound.
The molecular formula for 2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hydrochloride is . The structure consists of:
Key structural data include:
CC(C1=CC(=C(C=C1O)O)O)N
InChI=1S/C8H10ClN2O2/c1-2-8(9)7-5(10)6(11)4(3-7)12/h3-4,10-11H,2,9H2,1H3
The compound can undergo various chemical reactions typical for amines and phenols:
Reactions involving this compound are often studied under controlled laboratory conditions to understand its reactivity profile and potential interactions with biological targets.
As a dopamine analog, 2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hydrochloride interacts primarily with dopamine receptors in the central nervous system. Its mechanism involves:
Research indicates that deuterated compounds may exhibit altered pharmacokinetics compared to their non-deuterated counterparts due to differences in metabolic pathways.
The primary applications of 2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hydrochloride include:
This compound exemplifies how isotopic labeling can enhance our understanding of complex biochemical processes while providing essential tools for research in pharmacology and neuroscience.
Deuterated neurotransmitter analogs represent a cornerstone of modern neurochemical research, enabling precise investigation of metabolic pathways, receptor interactions, and neurotransmitter dynamics without altering the fundamental pharmacology of the native compounds. Among these, deuterated dopamine derivatives—specifically 2-(3,4-Dihydroxyphenyl)ethyl-1,1-d₂-amine hydrochloride—provide unique advantages for tracing dopaminergic pathways and quantifying metabolic fluxes in vivo. This compound, also known as dopamine-1,1-d₂ hydrochloride (CAS 83008-33-7), features site-specific deuterium substitution at the β-carbon positions of the ethylamine side chain, preserving its biochemical functionality while offering distinct physicochemical properties exploitable in advanced analytical methodologies [1] [4]. With a molecular formula of C₈D₂H₉NO₂·HCl and molecular weight of 191.65 g/mol, this isotopolog maintains dopamine’s intrinsic affinity for dopaminergic receptors and transporters while exhibiting altered metabolic kinetics due to the deuterium kinetic isotope effect (DKIE) [1] [9].
Table 1: Chemical Identity of 2-(3,4-Dihydroxyphenyl)ethyl-1,1-d₂-amine HCl
Property | Specification |
---|---|
IUPAC Name | 4-(2-Amino-2,2-dideuterioethyl)benzene-1,2-diol hydrochloride |
Molecular Formula | C₈D₂H₉NO₂·HCl |
Molecular Weight | 191.65 g/mol |
Exact Mass | 191.068 g/mol |
CAS Number | 83008-33-7 |
Purity Specifications | ≥98 atom % D, ≥98% chemical purity |
Canonical SMILES | C1=CC(=C(C=C1C[CD₂]N)O)O.Cl |
Storage Conditions | Room temperature |
Stable isotopic labeling revolutionizes neurotransmitter research by enabling real-time tracking of endogenous compound metabolism within complex biological matrices. Unlike radioactive isotopes, deuterium incorporation introduces no ionizing radiation hazard while providing analytically distinguishable mass shifts detectable via mass spectrometry. The dopamine-1,1-d₂ isotopolog serves as an essential internal standard in quantitative mass spectrometry, compensating for matrix effects and extraction inefficiencies during neurotransmitter quantification in brain microdialysates, plasma, and cerebrospinal fluid [7]. Its application in isotope dilution assays ensures measurement accuracy at physiologically relevant concentrations (picomolar to nanomolar ranges), particularly when combined with techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) [7]. Furthermore, deuterated dopamine analogs facilitate metabolic flux analysis in neurological disorder models. For instance, Parkinson’s disease research employs these tracers to map alterations in dopamine synthesis, storage, release, and catabolism—processes governed by enzymes exhibiting DKIE, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) [2]. By integrating deuterium-labeled internal standards with microdialysis sampling, researchers achieve high temporal resolution mapping of neurotransmitter dynamics in vivo, revealing perturbations in dopaminergic pathways underlying neurodegenerative and psychiatric pathologies [2] [7].
The synthesis and application of deuterated dopamine derivatives evolved alongside advancements in stable isotope chemistry and analytical instrumentation. Initial efforts focused on ring-deuterated isotopologs (e.g., 4,6-d₂-dopamine) during the 1970s–1980s for metabolic studies of catecholamines, though these exhibited limitations in deuteration stability and isotopic leakage [6]. A paradigm shift emerged with the development of aliphatic side-chain deuteration, exemplified by dopamine-1,1-d₂ hydrochloride, which offered enhanced metabolic stability and simpler synthetic routes. The commercial availability of this compound (e.g., LGC Standards’ CDN-D-1492) since the early 2000s standardized its use in neuropharmacological research [1] [5].
The strategic placement of deuterium at the β-carbon positions arose from mechanistic insights into dopamine metabolism: Enzymatic oxidation by MAO involves rate-limiting cleavage of the Cβ-H bond, a step susceptible to DKIE. Early studies demonstrated that 1,1-dideuteration attenuates this deamination, prolonging dopamine’s half-life in vitro and in vivo [3] [6]. Patent landscapes reflect this evolution, with innovators overcoming §103 obviousness rejections by demonstrating unexpected metabolic outcomes unique to site-specific deuteration. For example, deuterium-induced metabolic switching—where deuteration at Cβ redirects metabolism toward minor pathways—was leveraged to justify the non-obviousness of dopamine-1,1-d₂ hydrochloride’s pharmacological profile [3]. Concurrently, advances in synthetic deuteration methodologies, including hydrogen-deuterium exchange catalyzed by transition metals and reductions using deuterated hydride reagents, enabled cost-effective production of high-purity (≥98 atom % D) dopamine isotopologs [1] [9].
The pharmacokinetic behavior of deuterated neurotransmitters is profoundly influenced by the site of deuteration due to the stereoelectronic requirements of enzymatic reactions. Dopamine-1,1-d₂ hydrochloride exemplifies this principle, as deuterium atoms are positioned at the Cβ carbon—directly adjacent to the reaction center for MAO-mediated oxidative deamination. This placement maximizes the primary kinetic isotope effect (KIE), characterized by kH/kD ratios typically ranging from 2–7 for MAO substrates [3] [6]. The resulting metabolic deceleration manifests as:
Table 2: Impact of Deuteration Position on Dopamine Pharmacokinetics
Deuteration Site | Isotopolog | Key Metabolic Consequences |
---|---|---|
Ring (4,6-positions) | Dopamine-4,6-d₄ HCl | Minimal DKIE; used as inert tracer for uptake/distribution |
Side-chain (1,1-positions) | Dopamine-1,1-d₂ HCl | High DKIE for MAO; reduced clearance, shifted metabolites |
Side-chain (1,1,2,2-positions) | Dopamine-1,1,2,2-d₄ HCl | Extreme DKIE; potential nonlinear pharmacokinetics |
These properties enable precise compartmental pharmacokinetic modeling of dopaminergic systems. When co-administered with non-deuterated dopamine, the deuterated analog permits simultaneous tracking of exogenous versus endogenous neurotransmitter pools, revealing presynaptic dynamics like synthesis capacity, vesicular storage efficiency, and release probability [2] [7]. Moreover, in PET imaging studies, deuterated precursors like L-DOPA-d₂ improve signal specificity by reducing peripheral decarboxylation, enhancing blood-brain barrier penetration of the tracer [8]. The strategic deuteration thus transforms dopamine-1,1-d₂ hydrochloride from a mere analytical tool into a probe for dissecting enzyme mechanisms in vivo—a capability exploited in developing deuterated therapeutics targeting dopaminergic pathways (e.g., deutetrabenazine) [3] [8].
Table 3: Comparative Analysis of Deuterated Dopamine Derivatives in Research
Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Research Application |
---|---|---|---|---|
Dopamine-1,1-d₂ HCl | 83008-33-7 | C₈D₂H₉NO₂·HCl | 191.65 | MAO metabolism studies; MS internal standard |
Dopamine-1,1,2,2-d₄ HCl | 203633-19-6 | C₈D₄H₇NO₂·HCl | 193.66 | Metabolic pathway diversion; PET tracer development |
Dopamine (unlabeled) | 62-31-7 | C₈H₁₁NO₂·HCl | 189.64 | Endogenous reference; pharmacological control |
Concluding Remarks
2-(3,4-Dihydroxyphenyl)ethyl-1,1-d₂-amine hydrochloride epitomizes the convergence of isotopic chemistry and neuropharmacology. Its position-specific deuteration offers unparalleled advantages in elucidating dopaminergic metabolism, enzyme kinetics, and neurotransmitter dynamics. As deuterium labeling strategies evolve, this compound will remain indispensable for validating emerging techniques like functional metabolomics and next-generation tracer development—solidifying its role as a fundamental tool in decoding the neurochemistry of health and disease.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1